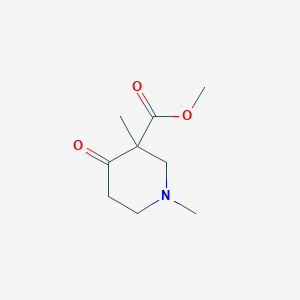

1,3-Dimethyl-4-oxo-piperidine-3-carboxylic acid methyl ester

Description

1,3-Dimethyl-4-oxo-piperidine-3-carboxylic acid methyl ester is a piperidine-derived compound featuring a ketone group at the 4-position, a methyl ester at the 3-carboxylic acid position, and methyl substituents at the 1- and 3-positions of the piperidine ring.

Properties

IUPAC Name |

methyl 1,3-dimethyl-4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(8(12)13-3)6-10(2)5-4-7(9)11/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCCMCFPXFNQQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-4-oxo-piperidine-3-carboxylic acid methyl ester can be synthesized through several methods. One common method involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. For example:

Reaction Conditions :

-

Base-mediated : Treatment with KOH or NaOH in aqueous ethanol under reflux (60–80°C, 4–6 hours) .

-

Acid-mediated : Hydrolysis with HCl in methanol/water (room temperature, 12 hours) .

| Product | Yield (%) | Conditions | Source |

|---|---|---|---|

| 1,3-Dimethyl-4-oxo-piperidine-3-carboxylic acid | 63–85 | 1N NaOH, EtOH, reflux |

Reduction of the 4-Oxo Group

The ketone group at position 4 is reduced to a methylene group using agents like triethylsilane (TES) or catalytic hydrogenation.

Example Reaction :

-

TES in TFA : Reduction at 0–25°C for 2–4 hours removes the 4-oxo group, yielding 1,3-dimethylpiperidine-3-carboxylic acid methyl ester .

-

Catalytic Hydrogenation : Pd/C in methanol under H₂ (40–45°C, 1500–2250 Torr) achieves similar reduction with >98% yield .

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| TES/TFA | 1,3-Dimethylpiperidine-3-carboxylate | 75 | 0°C → 25°C, 3 hours | |

| H₂ (Pd/C) | 1,3-Dimethylpiperidine-3-carboxylate | 98.3 | 40–45°C, 1500–2250 Torr |

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine nitrogen undergoes alkylation or acylation. For instance:

Boc Protection :

-

Reaction with Boc₂O (di-tert-butyl dicarbonate) in THF/DMAP yields 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester .

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Boc₂O, DMAP, THF | 1-Boc-protected derivative | 82 | 25°C, 12 hours |

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles. For example:

Quinoline Formation :

-

Treatment with triethylorthoformate and acetic anhydride at 150°C induces cyclization, forming 1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate derivatives .

| Cyclization Agent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Triethylorthoformate | Quinoline derivative | 70 | 150°C, 2 hours |

Condensation with Amines

The ketone reacts with amines (e.g., cyclopropylamine) to form imine intermediates, which further cyclize under basic conditions.

Example :

-

Reaction with cyclopropylamine in t-butanol followed by KOtBu yields 1-cyclopropyl-4-oxo-piperidine-3-carboxylate .

| Amine | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Cyclopropylamine | Cyclopropane-fused piperidine | 68 | 45°C, 3 hours + KOtBu |

Ester Exchange Reactions

Transesterification occurs with alcohols in the presence of acid catalysts.

Methanolysis :

| Alcohol | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethanol | H₂SO₄ | Ethyl ester derivative | 89 |

Key Stability Considerations

Scientific Research Applications

1,3-Dimethyl-4-oxo-piperidine-3-carboxylic acid methyl ester has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-oxo-piperidine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related piperidine and pyridine derivatives, focusing on substituents, molecular properties, and functional roles.

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects :

- The 1,3-dimethyl groups in the target compound enhance hydrophobicity compared to methoxy () or unsubstituted () analogs. This may influence membrane permeability in drug design .

- Bulky esters (e.g., benzyl in ) reduce metabolic stability but increase binding affinity in some kinase inhibitors .

Reactivity :

- The ketone at the 4-position is susceptible to nucleophilic attack, a feature exploited in synthetic modifications (e.g., forming Schiff bases or oximes) .

- Methyl esters (target compound, ) hydrolyze faster under basic conditions than ethyl or benzyl esters .

Pharmaceutical Relevance: Piperidine-3-carboxylates are common in quinolone antibiotics (e.g., ’s 19h and 19i), where the piperidine ring enhances bacterial topoisomerase inhibition .

Biological Activity

1,3-Dimethyl-4-oxo-piperidine-3-carboxylic acid methyl ester (commonly referred to as DMOPC) is a chemical compound with the molecular formula CHNO. It belongs to the piperidine class of compounds, characterized by a six-membered ring containing one nitrogen atom. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and unique chemical properties.

The biological activity of DMOPC is primarily attributed to its ability to interact with biological molecules through nucleophilic and electrophilic mechanisms. The compound can form covalent bonds with target biomolecules, influencing their structure and function. This interaction is crucial for its potential applications in drug development and biochemical research.

Antimicrobial Properties

Research has indicated that DMOPC exhibits antimicrobial activity against various pathogens. A study assessing the antimicrobial efficacy of piperidine derivatives found that compounds similar to DMOPC demonstrated significant inhibition of bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assessments using cell lines have shown that DMOPC can induce apoptosis in cancer cells. For instance, in vitro studies have demonstrated that DMOPC has a notable cytotoxic effect on human melanoma and glioblastoma cell lines, with IC values indicating effective dose-response relationships. These findings suggest that DMOPC may serve as a lead compound for developing anticancer agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of DMOPC highlight the importance of its specific molecular structure in determining its biological activities. Variations in the piperidine ring or functional groups attached to it can significantly alter its potency and selectivity against different biological targets. For example, modifications at the 4-position of the piperidine ring have been shown to enhance cytotoxic effects while maintaining antimicrobial properties .

Case Studies

- Antimicrobial Efficacy : In a controlled study, DMOPC was tested against Staphylococcus aureus and Escherichia coli. The results indicated that DMOPC inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent .

- Cytotoxic Activity : A recent study evaluated the cytotoxic effects of DMOPC on RPMI 8226 human multiple myeloma cells. The compound exhibited an IC value of 25 µM after 24 hours of treatment, indicating significant cell viability reduction compared to untreated controls .

Data Table: Biological Activity Summary

| Activity | Target | IC (µM) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Effective at inhibiting growth |

| Escherichia coli | 50 | Effective at inhibiting growth | |

| Cytotoxicity | RPMI 8226 (myeloma cells) | 25 | Significant reduction in cell viability |

| MDA-MB-435 (melanoma) | 30 | Induces apoptosis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Dimethyl-4-oxo-piperidine-3-carboxylic acid methyl ester?

- Methodology : The synthesis of piperidine-derived esters often involves multi-step reactions. For example, similar compounds like 4-oxo-piperidine derivatives (e.g., 4-oxo-1-piperidinecarboxylic acid tert-butyl ester) are synthesized via Wittig reactions or alkylation of enol ether intermediates . For the target compound, a plausible route includes:

Core formation : Condensation of a substituted piperidone with methylating agents (e.g., methyl iodide) to introduce the 1,3-dimethyl groups.

Esterification : Reaction of the carboxylic acid intermediate with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

- Validation : Confirm regiochemistry via NMR (¹H and ¹³C) and monitor reaction progress using TLC or HPLC .

Q. How can the purity and structural integrity of this compound be assessed?

- Analytical Techniques :

- Chromatography : HPLC with UV detection (λ = 210–260 nm) to assess purity (>95% threshold) .

- Spectroscopy : ¹H NMR (CDCl₃ or DMSO-d₆) to verify methyl ester integration (~δ 3.6–3.8 ppm) and piperidine ring conformation. ¹³C NMR confirms carbonyl (C=O) signals (~δ 170–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H]⁺ matching C₁₀H₁₅NO₃ (theoretical MW: 201.10 g/mol).

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation : Based on analogous piperidine esters (e.g., acute oral toxicity Category 4, H302), use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact .

- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does stereochemistry at positions 1 and 3 influence the compound’s reactivity or biological activity?

- Methodology :

- Stereochemical Analysis : Use X-ray crystallography (as in ) to resolve spatial arrangements. Compare diastereomers via chiral HPLC or polarimetry.

- Reactivity Studies : Test nucleophilic substitution reactions (e.g., hydrolysis under acidic/basic conditions) to evaluate steric effects from the 1,3-dimethyl groups.

- Case Study : In structurally related compounds, axial methyl groups hinder ring puckering, altering reactivity toward electrophiles .

Q. What catalytic strategies enable asymmetric synthesis of enantiomerically pure forms?

- Approach :

- Chiral Catalysts : Use organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) for enantioselective alkylation or esterification.

- Dynamic Kinetic Resolution : Optimize reaction conditions (pH, temperature) to favor one enantiomer during piperidine ring formation .

- Validation : Monitor enantiomeric excess (ee) via chiral GC or NMR with chiral shift reagents.

Q. How does the compound’s stability vary under different storage conditions?

- Stability Testing :

- Thermal Stability : Conduct accelerated degradation studies (40–60°C) and analyze by HPLC for decomposition products (e.g., hydrolysis to carboxylic acid).

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the 4-oxo group .

Q. What role does this compound play in synthesizing pharmacologically active derivatives?

- Case Study : Piperidine-3-carboxylic acid esters are intermediates in drug synthesis (e.g., protease inhibitors or kinase modulators). Functionalize the 4-oxo group via reductive amination or Grignard additions to generate bioactive analogs .

- Example : In -oxo-piperidine esters are precursors for formyl derivatives used in spirocyclic scaffolds.

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies?

- Resolution Strategy :

Solvent Screening : Test solubility in DMSO, MeOH, CHCl₃, and aqueous buffers (pH 1–10).

Literature Comparison : Cross-reference with structurally similar compounds (e.g., tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate, which is polar yet soluble in DCM ).

- Recommendation : Pre-dissolve in DMSO for biological assays and use co-solvents (e.g., Tween-80) for aqueous systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.